![molecular formula C8H9BF3KO2 B2625492 Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide CAS No. 1448675-13-5](/img/structure/B2625492.png)
Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide is a chemical compound with the molecular formula C8H9BF3O2K. It is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its white crystalline powder form and is often used as a reagent in various chemical reactions .
作用机制
It’s worth noting that this compound is used in suzuki cross-coupling reactions . The Suzuki Cross-Coupling reaction is a type of chemical reaction where an organoboron compound is coupled with an organic halide in the presence of a base and a palladium catalyst. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
As for the safety and handling of “Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide”, it should be stored away from oxidizing agents, and the container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition .
生化分析
Biochemical Properties
Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide plays a significant role in biochemical reactions, particularly in Suzuki Cross-Coupling reactions. This compound acts as a potent boronic acid surrogate, facilitating the formation of carbon-carbon bonds. It interacts with various enzymes and proteins involved in these reactions, such as palladium catalysts, which are essential for the cross-coupling process. The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, enabling the transfer of the organic group to the target molecule .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it can inhibit the activity of certain kinases by competing with ATP for binding to the active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light and moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, such as enhancing cell signaling and gene expression. At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and apoptosis. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can be directed to the mitochondria, where it influences mitochondrial function and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide typically involves the reaction of 4-methoxyphenol with boron trifluoride etherate, followed by the addition of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality. The final product is purified through recrystallization and other separation techniques to obtain a high-purity compound suitable for industrial applications .
化学反应分析
Types of Reactions
Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid surrogate.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
科学研究应用
Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities and as intermediates in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
相似化合物的比较
Similar Compounds
Potassium 4-methoxyphenyltrifluoroborate: Similar in structure but lacks the [(4-methoxyphenoxy)methyl] group.
Potassium 4-methylphenyltrifluoroborate: Similar but with a methyl group instead of a methoxy group.
Uniqueness
Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as a boronic acid surrogate in cross-coupling reactions makes it a valuable reagent in organic synthesis .
属性
IUPAC Name |
potassium;trifluoro-[(4-methoxyphenoxy)methyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-7-2-4-8(5-3-7)14-6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYDHLDQFPVKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC1=CC=C(C=C1)OC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

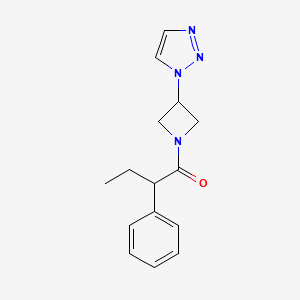
![1-[(4-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2625414.png)
![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)
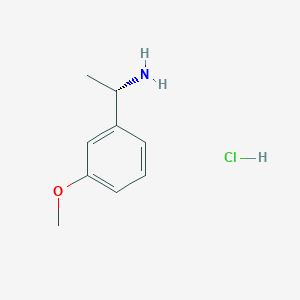
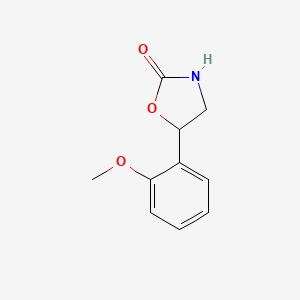
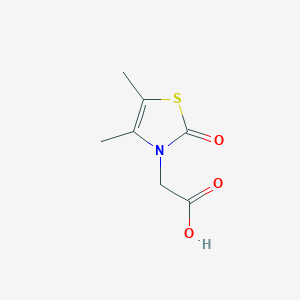

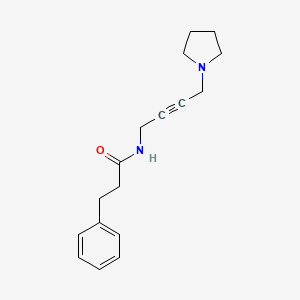
![N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2625421.png)
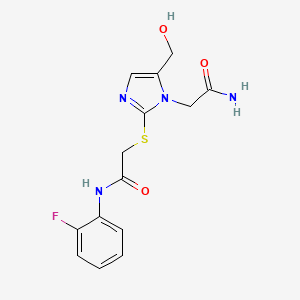
![(E)-4-(Dimethylamino)-N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2625425.png)
![N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B2625426.png)
![3-fluoro-8-(1-methyl-1H-pyrazole-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2625432.png)
